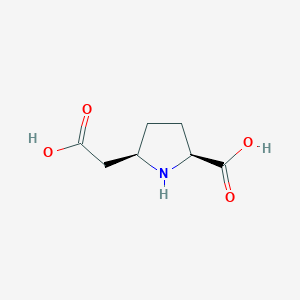

(2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid

Description

(2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid is a proline derivative characterized by a pyrrolidine ring with stereogenic centers at positions 2 (S-configuration) and 5 (R-configuration). The carboxymethyl (-CH2-COOH) substituent at position 5 distinguishes it from simpler pyrrolidine-based amino acids. This compound is of interest due to its structural similarity to bioactive molecules like carbapyochelins and retro-thiorphan analogs, which exhibit roles in metal ion chelation and enzyme inhibition .

Key properties include:

Properties

Molecular Formula |

C7H11NO4 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

(2S,5R)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H11NO4/c9-6(10)3-4-1-2-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |

InChI Key |

LIZWYFXJOOUDNV-UHNVWZDZSA-N |

Isomeric SMILES |

C1C[C@H](N[C@H]1CC(=O)O)C(=O)O |

Canonical SMILES |

C1CC(NC1CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the carboxymethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of an amino acid derivative with a suitable aldehyde or ketone can lead to the formation of the pyrrolidine ring. The carboxymethyl group can then be introduced through carboxylation reactions using reagents such as carbon dioxide or carboxylic acid derivatives .

Industrial Production Methods

Industrial production of (2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid often involves optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) have been employed to enhance reaction efficiency and reduce reaction times . Additionally, the use of continuous flow reactors and other advanced technologies can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield pyrrolidine-2,5-dione derivatives, while reduction can produce pyrrolidine-2-carbinol derivatives .

Scientific Research Applications

(2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in protein-ligand binding studies.

Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

Mechanism of Action

The mechanism by which (2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its binding affinity and the nature of the target enzyme. The pyrrolidine ring’s stereochemistry plays a crucial role in determining the binding mode and efficacy of the compound. Additionally, the carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Pyrrolidine Derivatives

| Compound Name | Molecular Formula | Stereochemistry | Substituents at C5 | Key Functional Groups |

|---|---|---|---|---|

| (2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid | C7H11NO4 | (2S,5R) | Carboxymethyl (-CH2-COOH) | Carboxylic acid, carboxymethyl |

| (2S,5S)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid | C7H11NO4 | (2S,5S) | Carboxymethyl (-CH2-COOH) | Carboxylic acid, carboxymethyl |

| (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid | C6H11NO5 | (2S,3R,4R,5R) | Hydroxymethyl (-CH2-OH) | Carboxylic acid, hydroxymethyl, diol |

| (2S,5R)-5-MePro (5-Methylproline) | C6H11NO2 | (2S,5R) | Methyl (-CH3) | Carboxylic acid, methyl |

Key Observations :

- Functional Group Variations : The carboxymethyl group enhances acidity and metal-binding capacity compared to methyl or hydroxymethyl substituents .

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds

Key Observations :

Biological Activity

(2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid, a chiral compound with the molecular formula C7H11NO4 and a molar mass of 173.17 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring with carboxymethyl and carboxylic acid substituents, contributing to its unique properties and biological interactions. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, and potential therapeutic applications.

Structure and Properties

The stereochemistry of (2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid is crucial for its biological activity. The presence of two carboxyl functional groups allows for diverse interactions with biological targets. The compound's structure can be summarized in the following table:

| Property | Details |

|---|---|

| Molecular Formula | C7H11NO4 |

| Molar Mass | 173.17 g/mol |

| Functional Groups | Carboxymethyl, Carboxylic Acid |

| Stereochemistry | (2S,5R) |

Anticancer Activity

Recent studies have demonstrated that (2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid exhibits significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells revealed that compounds structurally related to (2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid showed varying degrees of cytotoxicity. For instance:

- Cytotoxicity Assay : Compounds were tested at a concentration of 100 µM for 24 hours.

- Results : Certain derivatives reduced A549 cell viability significantly compared to controls, indicating potential as anticancer agents.

The following table summarizes the anticancer activity findings:

| Compound | Viability (%) | Notes |

|---|---|---|

| (2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid | 66% | Potent activity against A549 cells |

| Compound 21 (with 5-nitrothiophene) | 50% | Selective antimicrobial activity |

Antimicrobial Activity

In addition to its anticancer effects, (2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid has shown promising antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus. The compound's structure allows it to interact effectively with bacterial targets, leading to inhibition of growth.

- Testing Methods : Compounds were screened against clinically significant pathogens including carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa.

- Findings : Several derivatives demonstrated significant antimicrobial activity, highlighting the potential for developing new antibiotics based on this scaffold.

Synthesis Methods

The synthesis of (2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been explored through various methods. Notably:

-

Two-Step Synthesis : A method involving the use of protected glutamic acid as a precursor yielded the target compound with an overall yield of approximately 53% .

- Alternative Routes : Other synthetic pathways have been reported that modify existing pyrrolidine derivatives to introduce the carboxymethyl group at the 5-position.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of (2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid in combination with cisplatin on A549 cells. The results indicated that while cisplatin reduced cell viability to approximately 70%, the combination treatment further enhanced cytotoxicity.

Case Study 2: Antimicrobial Resistance

Research focused on the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus showed that derivatives of (2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid could inhibit bacterial growth effectively, suggesting potential therapeutic applications in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.